1,7-dimethyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a purine structure (a type of nitrogen-containing heterocycle), which is a common structure in many biological molecules like DNA and RNA. The molecule also contains a morpholine ring, which is a common feature in many drugs due to its ability to improve solubility and bioavailability .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. Generally, compounds containing a morpholine ring are quite polar and therefore have good solubility in water .Scientific Research Applications
Synthesis and Characterization
This compound is related to a class of chemicals that have been the focus of synthesis and characterization studies. For example, Han Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives to study their solid-state fluorescence emission and solvatochromism for potential applications in pH sensing and logic gates due to their unique photophysical properties (Han Yan et al., 2017). Similarly, A. Karimian et al. (2017) reported on the synthesis and characterization of derivatives involving morpholine and pyrimidine frameworks, focusing on their structural confirmation through spectroscopic and microanalytical techniques (A. Karimian et al., 2017).
Photophysical Properties
The study of photophysical properties is significant for the development of novel materials. Han Yan et al. (2017) explored the potential of pyrimidine-phthalimide derivatives as solid-state fluorescence emitters and colorimetric pH sensors, highlighting the compound's utility in developing photonic materials with specific applications (Han Yan et al., 2017).
Potential Applications in Biochemistry and Materials Science
The compound's structural analogs have been explored for their receptor affinity, suggesting potential applications in biochemistry and pharmacology. For instance, Zagórska et al. (2016) synthesized derivatives to evaluate their biological activity, indicating the compound's relevance in designing ligands for specific receptors (A. Zagórska et al., 2016). Additionally, Archika C. Barve et al. (2009) investigated mixed-ligand copper(II) complexes for DNA binding and cleavage, demonstrating the compound's application in studying interactions with biological macromolecules (Archika C. Barve et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
1,7-dimethyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-16-14-27(17-6-4-3-5-7-17)21-23-19-18(28(21)15-16)20(29)26(22(30)24(19)2)9-8-25-10-12-31-13-11-25/h3-7,16H,8-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCWXVDJQFZFHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCN4CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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